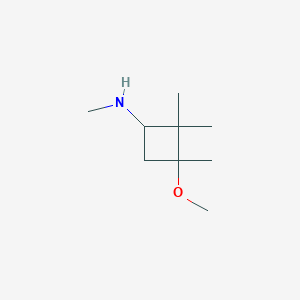
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine: is a chemical compound with the molecular formula C9H19NO It is a derivative of cyclobutanamine, characterized by the presence of methoxy and tetramethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the methoxy group: This step involves the methoxylation of the cyclobutane ring, often using methanol and a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug development: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry:
Material science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Cyclobutanamine: The parent compound without the methoxy and tetramethyl groups.
Methoxycyclobutane derivatives: Compounds with similar methoxy substitution on the cyclobutane ring.
Tetramethylcyclobutane derivatives: Compounds with similar tetramethyl substitution on the cyclobutane ring.
Uniqueness: 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine is unique due to the combination of methoxy and tetramethyl groups on the cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-8(2)7(10-4)6-9(8,3)11-5/h7,10H,6H2,1-5H3 |
Clé InChI |
ODKZIQJFTZFZKF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC1(C)OC)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


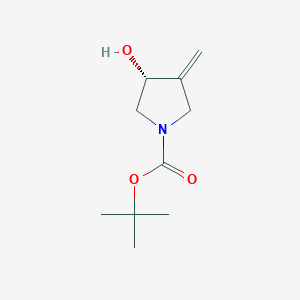

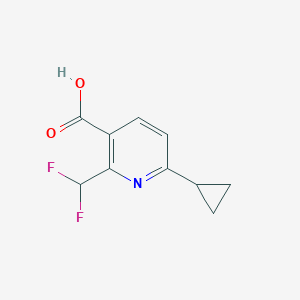
![6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B15229491.png)


![Spiro[3.3]heptane-2-carbonitrile](/img/structure/B15229532.png)
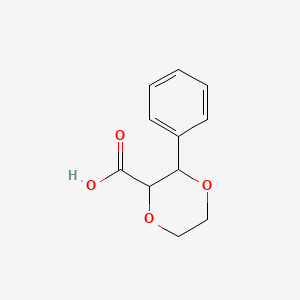
![2-(7-Acetyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B15229547.png)
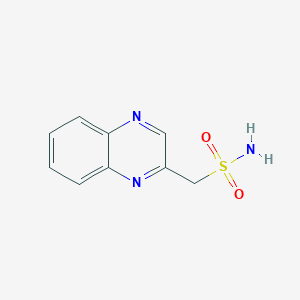

![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B15229572.png)
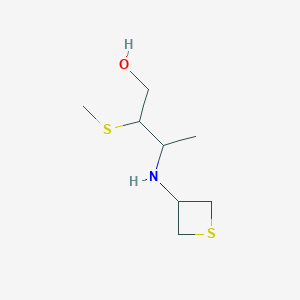
![4-Cis-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15229585.png)
